Journal Name:ACS Macro Letters
Journal ISSN:2161-1653
IF:7.015
Journal Website:http://pubs.acs.org/journal/amlccd
Year of Origin:2012
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:267
Publishing Cycle:Monthly
OA or Not:Not
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-09-07 , DOI: 10.3103/s1067821222040125
AbstractThe features of the extraction technology for the separation of rare-earth elements (REEs) of the yttrium group are considered with regard to the sharp reduction in the price of individual oxides. The price reduction has the same nature as the low prices of lanthanum and cerium oxides and is associated with a predominant increase in the consumption of praseodymium and neodymium and a slow increase in the consumption of other REEs, with the exception of terbium and dysprosium. Since all REEs are extracted from rare-earth concentrates, less in demand ones are stored or sold at very low prices. Elements such as samarium, europium, gadolinium, and dysprosium are used in high-tech instruments and devices. In this case, it is possible to allow the operation of low-profit production, but technological solutions must certainly be built taking into account the minimum costs and be the most economically effective. The authors propose a technology for separating elements of the yttrium group including the stages of isolation of yttrium in a single-stage mode by extraction with a mixture of three extractants (25 vol % trialkylmethylammonium nitrate–20 vol % tributyl phosphate–20 vol % higher isomeric carboxylic acid), followed by separation of the triad of elements samarium–europium–gadolinium by extraction with organophosphoric acids (30 vol % solution of di-2-ethylhexylphosphoric acid or 30 vol % solution of bis(2,4,4-trimethylpentyl)-phosphinic acid). In the last operation, concentrates of the yttrium group REEs are isolated simultaneously. The process is carried out in the mode of complete internal irrigation using a 30 vol % solution of bis(2,4,4-trimethylpentyl)-phosphinic acid as an extractant. First, all cells of the cascade are filled with the initial solution. Separation zones are formed in the cells of the cascade with the accumulation of terbium–dysprosium, holmium–erbium, and thulium–ytterbium–lutetium concentrates. After the accumulation of products, the solution of concentrates is drained from the cells and the process starts again. If there is a need for any element of the yttrium group, the corresponding binary or ternary concentrate is separated to isolate the required element.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-12-29 , DOI: 10.3103/s1067821222060128
AbstractInsufficient understanding of the nature of the interfacial interaction of reinforcing particles with the matrix alloy during repeated remelting of cast composite materials is one of the problems that limit the increase in the volume of their industrial application. This work is aimed at establishing the effect of repeated remelting of AK12 + 10 vol % SiC aluminum matrix composites on the retention and chemical stability of silicon carbide reinforcing particles. It is shown that an increase in the number of remelting iterations was not accompanied by the appearance of new phases at the interfaces between particles and the matrix, which indicates the stability of the SiC reinforcing phase in aluminum–silicon melts under the considered temperature–time and concentration conditions. During repeated remelting of aluminum matrix composites with silicon carbide, the degree of particle distribution uniformity shifts toward a more uniform distribution (on average 0.81046 at the first iteration of remelting, 0.6901 at the second, and 0.5609 at the third) and some decrease in their average sizes occurs (from 70.74 µm at the first iteration to 65.76 µm at the second and 61.21 µm at the third), apparently owing to particle fragmentation, leading to an increase in the amount of a finer fraction. At the same time, the share of the area occupied by particles in the segments of the section under consideration remains practically unchanged (10.9293, 10.9607, and 11.6483% in the first, second, and third iterations of remelting, respectively). In the course of repeated remelting of aluminum matrix composites of the Al–SiC system, processes of redistribution of reinforcing particles occur, leading to the destruction of agglomerates even in the absence of intensive mixing by an impeller. Because of this, the uniformity of particle distribution in the structure of ingots of secondary aluminum matrix composites can be significantly improved.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-12-29 , DOI: 10.3103/s1067821222060037
AbstractAn effective approach to increasing the fatigue resistance of metal products is to create residual compressive stresses on the surface of the product using surface plastic deformation (SPD) processing SPD. In the present study, with the help of the finite element analysis, one of the effective SPD methods, the process of abrasive-free ultrasonic finishing (AFUF), is studied. Another well-known approach to improving mechanical characteristics, including the fatigue resistance, is the creation of an ultrafine-grained (UFG) structural state in the product. This study is devoted to investigation of the stress–strain state of a UFG workpiece subjected to SPD by the AFUF method using the finite element analysis. Commercially pure Grade 4 titanium in the UFG state obtained by the equal channel angular pressing “conform” method (ECAP-C) is chosen as the workpiece material. In the course of the study, the stress–strain state of the deformation zone after a single impact of an indenter with subsequent unloading is analyzed in the elastoplastic formulation of the problem. The effect of the oscillation amplitude and geometrical characteristics of the indenter on residual radial stresses, including their depth of occurrence, average normal stress, and the accumulated effective strain, has been analyzed. It has been established that, with an increase in the indenter radius, the value of the accumulated effective strain (e) decreases. The behavior of distribution of the e parameter shows a gradient character with its values decreasing from the surface to the center of the workpiece. An analysis of the simulation results shows that the residual radial stresses in the region of the deformation zone are predominantly compressive stresses and, accordingly, allow increasing the fatigue resistance of the final product. It has been established that, with an increase in the indenter oscillation amplitude, the values of residual radial stresses also rise, with their maximum achieving 540 MPa at the amplitude of 75 µm and the depth of occurrence of these stresses reaching 0.3 mm. Increasing the indenter radius, or, in other words, in fact, the contact surface area, leads to an increase in the residual radial compressive stresses, which turns out to be an almost linear increase.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-09-07 , DOI: 10.3103/s1067821222040034
AbstractThe effect of iron and silicon impurities on the phase composition and properties of the Al–4.3Cu–2.2Yb quasi-binary alloy has been determined. In the microstructure of the cast alloy, in addition to the aluminum solid solution and dispersed eutectic ((Al) + Al8Cu4Yb), in which about 1% of iron is dissolved, the Al3Yb/(Al,Cu)17Yb2 and Al80Yb5Cu6Si8 phases are identified, which are not found in an alloy of a similar composition without impurities. After homogenization annealing at a temperature of 590°C for 3 h, the structure is represented by compact fragmented and coagulated intermetallic compounds 1–2 μm in size and a solid solution (Al) with a maximum copper content of 2.1%. The hardness of the deformed sheets significantly decreases after 0.5 h and changes slightly up to 6 h of annealing at temperatures of 150–210°C. After annealing at 180°C for 3 h, a substructure with a subgrain size of 200–400 nm is formed in the alloy structure. The softening after annealing of the rolled sheets at temperatures up to 250°C occurs owing to the recovery and polygonization processes and above 300°C owing to recrystallization. After annealing for 1 h at 300°C, the recrystallized grain size is 7 μm. The grain size increases to 16 µm after annealing for 1 h at 550°C. The Al–4.3Cu–2.2Yb alloy with impurities has a conditional yield strength of 205–273 MPa, a tensile strength of 215–302 MPa, and a relative elongation of 2.3–5.6% in the rolled alloy after annealing. Iron and silicon impurities do not lead to the formation of coarse lamellar intermetallic phases and do not reduce the ductility of the investigated alloy.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-04-30 , DOI: 10.3103/s1067821222020092
AbstractOf late, there has been an increase in the application of Metal Matrix Composites (MMCs) as they provide significant mechanical and tribological properties. In tune with the rapid global attention to this composite, this research analysis is an attempt on employing Taguchi method in order to minimize the rate of wear and friction on co-efficiency in aluminium MMC. The study involves in investing the tribological behaviour of aluminium alloy, Al-6063, by reinforcing with silicon carbide and aluminium oxide particles. As such, the investigation was carried out by fabrication the alloy by stir casting process. In addition, wear test was performed to analyse the wear and frictional properties of the metal matrix composites with the aid of a pin-on-disc wear tester. For the purpose of the process in an effective manner, Taguchi technique was adopted to perform the experiments on a fixed plan. Further, in analysing the experimental data, A L9 Orthogonal array was applied. More analyses such as the influencing effect of higher load applied, higher speed of sliding and distance found in sliding on wear rate, and the friction occurring out of co-efficiency during the process of wearing were carried out by employing ANOVA and regression equation. These measures were used for each response for the abovementioned analyses. The experimental results exhibit that the highest influence is observed in sliding distance, while the speed of load and sliding coming behind it. In order to prove the justification of this study, the experimental results were verified with the tests carried out for confirmation.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-12-29 , DOI: 10.3103/s1067821222060165
AbstractIn this study, a Mg22Al/10MgO composite could be produced at nearly full density by the field-assisted sintering technique at relatively low temperatures and for short time such as 400°C and 15 min under the vacuum-argon atmosphere. The Mg22Al matrix consists of 22 wt % Al, produced by mechanical alloying for 18h and then mixed 2 h with 10 wt % MgO as a reinforcement material. The microstructure of the sample was analysed using an optical microscope, SEM, EDS and XRD. Mechanical properties such as micro hardness, density and compression strength are also obtained. With a compression strength of 314.4 MPa and a hardness value of 137 HV, the composite obtained nearly theoretical density-TD of 0.99. The crystal distortion was measured and calculated by using XRD results. Furthermore, minor amounts of fine intermetallic compounds and oxides such as Al3Mg2, AlMg, γ-Al12Mg17 Al2O3 and MgO were detected. The field-assisted sintering technique, which allows rapid and low-temperature sintering, is used in this study to show that the mechanical properties of the mechanically alloyed microstructure are likely to be preserved during sintering. Furthermore, it demonstrates that when Al and Mg are mechanically alloyed, the alloying pair is a very suitable metal matrix material for composites in which a reinforcing phase, such as MgO, forms an insufficient interface.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-07-05 , DOI: 10.3103/s106782122203004x
AbstractIn Russia, most aluminum smelters are equipped with cells with self-baking anodes for which the task of reducing of anode paste consumption is relevant, since the fraction of anode materials in the cost of aluminum varies from 8 to 20%. To solve this problem, it is necessary to determine the need for anode paste. The method for calculating the specific anode paste consumption used at the enterprises of the aluminum industry has a large error. The article discusses the main errors of this technique, shows the stages of calculating the flow rate of the anode paste, assesses the adequacy of the calculations, and gives recommendations for improving the technique. In general, the considered methodology adequately reflects the processes of carbon consumption; however, the final result of the calculations may differ significantly from the real one. The values taken constant to simplify the calculation, in fact, can change during the electrolysis, which leads to a significant change in the final result of the calculations. For example, an increase in the fraction of CO2 from 0.45 to 0.5 leads to a decrease in the anode paste consumption by 15.3 kg/t Al. At the same time, it is known that, with the onset of the anode effect, the composition of the anode gases changes sharply: the fraction of CO2 decreases, and the fraction of CO increases. In summer, at high ambient temperatures, both the proportion of vaporized pitch and the proportion of anodes with an increased surface temperature rise. A change in the latter to 0.25 leads to an increase in anode paste consumption by 6.6 kg/t Al. The same applies to oxidation in air. The number of depressurized cells may increase, which will increase the carbon consumption. It is necessary to pay attention to the factors affecting the quality of the anode. Incorrectly selected particle size distribution or worn equipment can significantly degrade the quality of the anode and lead to an increase in carbon consumption. To correctly take into account the peculiarities of the formation of carbon monoxide, it is necessary to make adjustments to the calculation.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-04-30 , DOI: 10.3103/s1067821222020055
AbstractIn this work, a comparative study of the methods of boriding, carboboronizing, and borosiliconizing of VT-1.0 titanium is carried out in order to increase the wear resistance in aggressive environments at elevated temperatures. The microstructure of diffusion coatings is investigated, and their thickness and microhardness are determined. Diffusion saturation of VT-1.0 titanium specimens with dimensions of 10 × 10 × 25 mm was carried out from saturating mixtures based on boron carbide. Saturation mode: process temperature of 950°C, saturation time of 1.5 h. At the end of the high-temperature exposure, the samples were removed from the furnace and cooled in air to room temperature, the saturating coating was cleaned from the samples with wooden spatulas, and the samples were boiled in soap and soda solution for 1 h. A continuous diffusion layer 80–100 µm thick forms on the titanium surface. The borosilicized diffusion layer obtained by saturation of titanium from a mixture of 45% B4C–5% Na2B4O7–22% Si–5% NaF–3% NaCl–20% CrB2 has a higher microhardness: 1520 HV0.1 versus 1280 HV0.1 for carboboronizing one and 1120 HV0.1 for boriding. In this case, boriding and carboboronizing coatings obtained, respectively, by saturation from daubs of the composition 45% B4C–5% Na2B4O7–5% NaF–25% Al2O3–20% CrB2 and 70% B4C–5% Na2B4O7–5% NaF–20% CrB2 have a pronounced zonal structure. The upper zone of these coatings, having a high microhardness, also has high brittleness indicators, which does not allow accurately measuring the microhardness distribution indicators because of chipping and cracking in the places where the microhardness is measured. X‑ray diffraction studies of the qualitative composition of coatings on titanium were carried out on a DRON-6 X-ray diffractometer in filtered CuKα radiation (λ = 1.5418 Å) in the angle range 2θ = 20°–80°. The diffusion coating exhibits reflections of titanium carbide, chromium and titanium borides, and a certain amount of Cr2Ti intermetallic compound. Boride phases of chromium and titanium refer to high boron phases with a high specific boron content: TiB, CrB, Ti2B5, Ti3B4, and Cr2B3.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-04-30 , DOI: 10.3103/s1067821222020110
AbstractIn this study, A356 powder was alloyed with elemental Nickel (Ni) powder in different ratios using a mechanochemical alloying method. Alloyed A356/XNi powders were cold pressed along one axis under a load of 350 MPa and sintered at 600°C. To determine the effect of intermetallic phases formed on the microstructure in proportion to the amount of Ni, the A356/XNi alloys were characterized by X-ray diffraction (XRD) analysis, density, and microhardness values. As a result, after mechanical alloying, the spherical microstructure of the A356 alloy turned into a spongy form due to the sponge-like Ni elemental powders. After sintering, it was determined by optical microscopy and scanning electron microscopy (SEM) examinations that the grain size of A356/XNi alloys increased with an increasing amount of Ni. In addition, it was determined that the relative density and amount of porosity increased with an increasing amount of Ni. According to the XRD analysis results, it was determined that AlNi, Al3Ni2, Al3Ni and AlFeNi intermetallic phases formed in the microstructure due to the mechanochemical and sintering process.
ACS Macro Letters ( IF 7.015 ) Pub Date: 2022-12-29 , DOI: 10.3103/s1067821222060062
AbstractThe results of studies of interaction between titanium melts and silica-containing casting mold are presented. Pure silicon and compounds of titanium oxides and silicides have been detected by X-ray diffraction analysis in the contact zone. The problem of negative influence of the mold on the casting is solved by using thermochemically resistant monocorundic forms on an alumina sol binder and corundum filler. For casting according to meltable models, a composition of a refractory suspension with special additives has been developed, which will improve the wetting of models with suspension, as well as increase the strength of the mold. In the article, there are studies of sedimentation properties of suspension. A method has been developed for accelerated curing of sequentially applied layers of refractory suspension by drying in vacuum and subsequent chemical curing with a gaseous reagent. The formation time of one layer is reduced from 3–5 h to 20–30 min. Comparative studies of the kinetics of convective drying and dehydration in vacuum of alumina sol binder have been conducted. The process of removing moisture increases by 2–6 times once in a vacuum of 5–10 kPa. The method of X-ray phase analysis has made it possible to study the conversion of alumina sol during high-temperature heating. The stable phase α-Al2O3 in the mold shell is obtained when the calcination temperature rises to 1300–1350°C, and the strength of 9–12 MPa is also achieved when sintering additives are added to the suspension. Recommendations are given for additional protection of refractory ceramic layers after evacuation and drying: treatment of the last layer with gaseous hardeners and application of a polyvinyl acetal solution with a density of 1100–1200 kg/m3. The proposed technological solutions will make it possible to increase both the efficiency of the technological process of forming and casting of titanium alloys and the quality of castings.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | POLYMER SCIENCE 高分子科学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
N.A. | 53 | Science Citation Index Science Citation Index Expanded | Not |
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